N-Acetylcolchinol
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Overview
Description
Acetylcolchinol is a synthetic derivative of colchicine, a well-known pseudo-alkaloid used to treat gout, immune-mediated diseases, and psoriatic arthritis . Acetylcolchinol is recognized for its ability to inhibit tubulin polymerization, which makes it a valuable compound in cancer research and treatment .
Preparation Methods
The synthesis of acetylcolchinol can be achieved through various methods. One notable approach involves a short electrochemical asymmetric synthesis, which replaces traditional protocols that employ transition metals or stoichiometric hazardous reagents . This method includes chemoselective reduction of chalcone and intramolecular oxidative arene-arene coupling performed in an electrochemical cell . Another approach involves the use of hypervalent iodine(III) reagents for intramolecular oxidative coupling .
Chemical Reactions Analysis
Acetylcolchinol undergoes several types of chemical reactions, including:
Oxidation: Utilizes reagents like hypervalent iodine(III) compounds (e.g., PhI(O2CCF3)2) for oxidative coupling.
Reduction: Chemoselective reduction of chalcone is a key step in its synthesis.
Substitution: Various substitution reactions can be employed to modify the acetyl group or other functional groups on the molecule.
Scientific Research Applications
Acetylcolchinol has a wide range of scientific research applications:
Mechanism of Action
Acetylcolchinol exerts its effects by binding to tubulin monomers, preventing their polymerization into microtubules . This disruption of the microtubule network inhibits cell division, leading to apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells . The compound targets the colchicine binding site on tubulin, which is crucial for its anti-cancer activity .
Comparison with Similar Compounds
Acetylcolchinol is similar to other colchicine derivatives, such as:
Colchicine: The parent compound, known for its anti-inflammatory and anti-cancer properties.
Demecolcine: A less toxic derivative used in chemotherapy.
Allocolchicinoids: Derivatives where the 7-membered tropolone ring is replaced with a benzene ring, showing good biological activity and less toxicity.
Acetylcolchinol is unique due to its specific modifications that enhance its water solubility and reduce toxicity compared to colchicine .
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(5-hydroxy-13,14,15-trimethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl)acetamide |
InChI |
InChI=1S/C20H23NO5/c1-11(22)21-16-8-5-12-9-17(24-2)19(25-3)20(26-4)18(12)14-7-6-13(23)10-15(14)16/h6-7,9-10,16,23H,5,8H2,1-4H3,(H,21,22) |
InChI Key |
WJJZQSCOTJYYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)OC |
Synonyms |
N-acetylcolchinol |
Origin of Product |
United States |
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